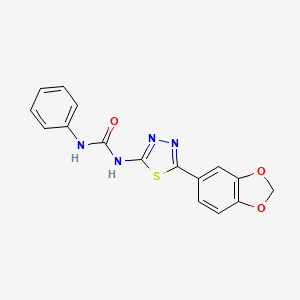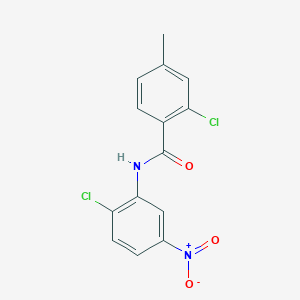![molecular formula C15H13N3O5S B5857031 (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5857031.png)
(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminosulfonyl group, a nitrophenyl group, and a propenamide linkage. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:
Sulfonation: The addition of an aminosulfonyl group is carried out using sulfonation reactions.
Coupling Reaction: The final step involves coupling the nitrophenyl and aminosulfonyl phenyl groups through a propenamide linkage under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Commonly used are sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Include halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c16-24(22,23)13-8-6-12(7-9-13)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)(H2,16,22,23)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRDBYSBKOIIV-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methylpiperidin-1-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B5856949.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine](/img/structure/B5856957.png)
![METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B5856963.png)
![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B5856975.png)
![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5856988.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)

![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![4-[2-(2,4,6-trimethylphenoxy)ethyl]morpholine](/img/structure/B5857002.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5857023.png)

![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
